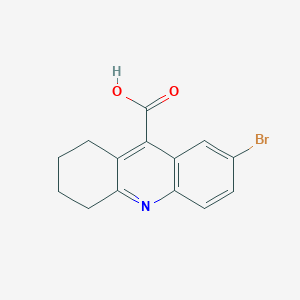

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acridine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, often involves the Pfitzinger reaction. This reaction is pivotal in obtaining new 1,3-dihydroxyacridine-9-carboxylic acids from precursors like methylphloroglucinol. Subsequent reactions, such as bromination and azo-coupling, further modify these compounds. The use of computer simulations aids in predicting the pharmacokinetic and toxic properties of these synthesized compounds (Melyshenkova, Kuznetsov, Ruchkina, & Kobrakov, 2018).

Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field : Medical Science

- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .

- Method : The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

- Results : It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

-

Alzheimer’s Disease Treatment

- Field : Neurology

- Application : Acridine derivatives have been used in the treatment of Alzheimer’s disease .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Bacterial and Protozoal Infections Treatment

- Field : Microbiology

- Application : Acridine derivatives have been used in the treatment of bacterial and protozoal infections .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Pigments and Dyestuffs

- Field : Chemical Industry

- Application : Acridine derivatives were initially used as pigments and dyestuffs .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Organoelectronics, Photophysics, Material Sciences

- Field : Material Science

- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Modification Surface of Nanoparticles and Nanostructures

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanoparticles and nanostructures .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Antiproliferative Activities

- Field : Medical Science

- Application : Some acridine derivatives have shown antiproliferative activities against certain types of cells .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Synthetic or Natural Polymers

- Field : Polymer Chemistry

- Application : Carboxylic acids, including acridine derivatives, can be used in the synthesis of synthetic or natural polymers .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Modification Surface of Carbon Nanotubes and Graphene

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanostructures such as carbon nanotubes and graphene .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRKMNRRUIKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351807 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

CAS RN |

37509-14-1 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)